Metabolite Identity by Fungal Hydroxylation
Fungal isolates (Mortierella sp. Gr4, Mucor sp. Gr22) hydroxylate isoproturon at the isopropyl side chain to yield 1‑OH‑isoproturon as the dominant transformation product, whereas bacterial metabolism proceeds via initial N‑demethylation to N‑(4‑isopropylphenyl)‑N'‑methylurea [1]. This regioselective hydroxylation is confirmed by LC‑MS and NMR, providing unambiguous metabolite authentication that cannot be achieved with parent isoproturon or deuterated analogs.
| Evidence Dimension | Primary metabolic transformation pathway |
|---|---|
| Target Compound Data | Hydroxylation at isopropyl side chain (1‑OH‑isoproturon); dominant product in fungal cultures |
| Comparator Or Baseline | Isoproturon: N‑demethylation (bacterial) or unchanged parent; Isoproturon‑d6: no metabolic transformation data |
| Quantified Difference | Qualitative pathway divergence: hydroxylation (fungal) vs. N‑demethylation (bacterial); trace N‑demethylated metabolite also observed in some fungal cultures |
| Conditions | Pure fungal cultures (Mortierella sp., Mucor sp.) in liquid media; LC‑MS and NMR analysis; Ronhede et al. (2005) |
Why This Matters
Only 1‑OH‑isoproturon enables discrimination between fungal and bacterial degradation pathways in environmental samples, a capability that parent isoproturon and deuterated internal standards lack.
- [1] Ronhede, S., Jensen, B., Rosendahl, S., Kragelund, B. B., Juhler, R. K., & Aamand, J. (2005). Applied and Environmental Microbiology, 71(12), 7927–7932. View Source
